Calcium di-L-tryptophanate
Description
Significance in Coordination Chemistry of Metal-Amino Acid Complexes
The study of metal-amino acid complexes is a cornerstone of bioinorganic chemistry. These complexes are fundamental to numerous biological processes and serve as models for understanding more complex metalloprotein systems. The significance of researching compounds like Calcium di-L-tryptophanate lies in several key areas:
Understanding Biological Roles: The coordination of metal ions with amino acids is critical for the structure and function of many enzymes and proteins. researchgate.netrsc.org Investigating simpler model complexes helps elucidate the nature of these interactions.
Structural Elucidation: The formation of these complexes is governed by principles of coordination chemistry, where a central metal ion binds to one or more ligands. In the case of amino acids, the primary coordination sites are typically the carboxylate (-COO⁻) and amino (-NH₂) groups. sapub.org Spectroscopic and analytical techniques are employed to characterize the resulting structures.
Stability and Reactivity: The stability of metal-amino acid complexes varies depending on the metal ion and the specific amino acid. sapub.orgscispace.com Stability constants, which quantify the strength of the metal-ligand interaction, are determined to compare the affinities of different metal ions for amino acids. sapub.orgscispace.com This information is vital for predicting the behavior of these complexes in various chemical environments. The stability for 1:1 complexes of L-tryptophan with several divalent metal ions has been shown to follow the Irving-Williams sequence. researchgate.netsapub.org
Overview of L-Tryptophan and Calcium Coordination in Chemical Systems
A deeper understanding of this compound requires an examination of its constituent parts and their coordination behavior.
L-Tryptophan as a Ligand: L-tryptophan is one of the eight essential amino acids that must be obtained from the diet. nih.gov Its structure features a carboxylic acid group, an α-amino group, and a distinctive indole (B1671886) side chain. ebi.ac.uk These functional groups provide multiple potential binding sites for metal ions. The carboxylate and amino groups are the primary sites for chelation, forming stable ring structures with the metal ion. sapub.org The indole ring's nitrogen atom is generally not involved in coordination with calcium due to its aromatic stability. researchgate.net
Calcium in Coordination Chemistry: The calcium ion (Ca²⁺) is a crucial second messenger in many physiological processes. rsc.org In coordination chemistry, Ca²⁺ is classified as a hard cation. According to the Hard and Soft Acids and Bases (HSAB) principle, it preferentially binds to hard donor atoms, most notably oxygen atoms from carboxylate or carbonyl groups and water molecules. sapub.org Its coordination sphere is flexible, allowing for variable coordination numbers and geometries, which is a key feature of its biological signaling role.
Calcium-Tryptophan Interaction: The interaction between calcium and L-tryptophan primarily involves the calcium ion coordinating with the carboxylate group of the amino acid. sapub.org Studies on the human calcium-sensing receptor (CaSR) have revealed a cooperative binding mechanism where both Ca²⁺ and L-tryptophan act as co-agonists to activate the receptor. nih.gov This biological synergy highlights the intricate relationship between calcium and tryptophan at a molecular level.
Spectroscopic studies provide further evidence of this interaction. For instance, Fourier Transform Infrared Spectroscopy (FTIR) of a calcium-tryptophan complex shows distinct spectral features indicating coordination. researchgate.net
Detailed Research Findings
Research has provided specific data on the properties and behavior of calcium-tryptophan complexes.
Spectroscopic Data
FTIR spectroscopy is a powerful tool for identifying the functional groups involved in metal-ligand coordination. In a study of a calcium-tryptophan (CaTrp) complex, specific vibrational bands were identified that confirm the interaction between calcium and the L-tryptophan molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) in CaTrp Complex | Assignment | Reference |
| N-H Stretching | 3406 | A well-defined band related to the N-H stretching of the indole ring, indicating it is not involved in coordination with calcium. | researchgate.net |
| Aromatic C-H Stretching | 3013 | Assigned to the aromatic C-H stretching vibrations of the indole ring. | researchgate.net |
| Aromatic C-H Bending | 750 | Ascribed to the out-of-plane bending of the aromatic C-H bonds. | researchgate.net |
Stability of Calcium-Tryptophan Complexes
The stability of metal complexes in solution is a critical parameter. Potentiometric and spectrophotometric studies have been used to determine the stability constants of various metal-tryptophan complexes. researchgate.netsapub.orgscispace.com The stability of the 1:1 complex between Ca²⁺ and L-tryptophan is relatively low compared to transition metals, which is consistent with the HSAB principle. sapub.org
| Parameter | Finding | Reference |
| Stability Order | The stability of 1:1 M(Trp) complexes follows the order: Ca²⁺ < Mg²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. | sapub.org |
| Coordination Sites | In M-Trp complexes, the metal ion is coordinated to the carboxyl group and can also form a macrochelate with the amino group. | sapub.org |
Structural Information
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
71720-54-2 |
|---|---|
Molecular Formula |
C22H22CaN4O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
calcium;(2S)-2-amino-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/2C11H12N2O2.Ca/c2*12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h2*1-4,6,9,13H,5,12H2,(H,14,15);/q;;+2/p-2/t2*9-;/m00./s1 |
InChI Key |
AJFVCQXKEUTYCR-NAWJVIAPSA-L |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])N.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])N.[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])N.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])N.[Ca+2] |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Calcium Di L Tryptophanate
Direct Synthesis Routes utilizing Calcium Precursors and L-Tryptophan
Direct synthesis methods are the most straightforward approaches to producing Calcium di-L-tryptophanate. These methods involve the direct reaction of L-tryptophan with a calcium-containing compound, typically a base, in a suitable solvent system.
Reactions with Calcium Hydroxide (B78521) and Calcium Oxide
The reaction of L-tryptophan with calcium hydroxide or calcium oxide represents a common and direct route for the synthesis of this compound. In this acid-base reaction, the acidic carboxylic acid group of L-tryptophan reacts with the basic calcium precursor.
A general approach involves the suspension of L-tryptophan in an aqueous medium, to which a stoichiometric amount of calcium hydroxide or calcium oxide is added. The reaction mixture is typically stirred to ensure complete reaction. The progress of the reaction can be monitored by changes in pH. The resulting this compound, being a salt, may precipitate out of the solution or can be isolated by evaporation of the solvent. The general reaction can be represented as:
2 C₁₁H₁₂N₂O₂ (L-Tryptophan) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₁₁H₁₁N₂O₂)₂ (this compound) + 2 H₂O
Similarly, with calcium oxide:
2 C₁₁H₁₂N₂O₂ (L-Tryptophan) + CaO (Calcium Oxide) → Ca(C₁₁H₁₁N₂O₂)₂ (this compound) + H₂O
While specific experimental data for the synthesis of this compound is not extensively detailed in publicly available literature, general methods for the preparation of metal amino acid chelates suggest that the reaction is typically carried out in water with stirring. google.com
Solution-Phase Synthesis Approaches
Solution-phase synthesis offers a versatile method for the preparation of this compound, allowing for good control over reaction conditions. This approach typically involves dissolving both L-tryptophan and a soluble calcium salt, such as calcium chloride, in a suitable solvent, often water or a mixed aqueous-organic solvent system.
A Chinese patent describes a general method for preparing tryptophan chelates of divalent metals, which can be adapted for calcium. google.com The process involves reacting tryptophan with a metal salt or oxide at a molar ratio of (1-3):1. google.com The reaction is carried out at a temperature ranging from 40-85 °C for a duration of 0.5-2 hours. google.com A small amount of "induced water" is also mentioned as a requirement for the reaction to proceed. google.com Following the reaction, the product is typically isolated by washing, drying, and pulverizing. google.com
The chelation reaction in solution is an equilibrium process, and the formation of the stable five-membered ring structure of the chelate is the driving force. The general representation of the chelation is the coordination of the calcium ion by the amino and carboxylate groups of two L-tryptophan molecules.
Ligand Design and Precursor Modification Strategies
To enhance the stability, solubility, or other physicochemical properties of the resulting metal complex, modifications to the L-tryptophan ligand or the calcium precursor can be employed.
Preparation of L-Tryptophan Derivatives for Complexation
While direct synthesis with L-tryptophan is common, the use of L-tryptophan derivatives can offer advantages in terms of modulating the electronic and steric properties of the ligand, which in turn can influence the coordination chemistry with the calcium ion. For instance, esterification of the carboxylic acid group or protection of the amino group could be employed in multi-step synthetic strategies, although this is less common for simple chelate formation. The primary amino and carboxylic acid groups of L-tryptophan are the key functionalities for chelation with calcium.
Optimization of Synthesis Conditions
The yield and purity of this compound are significantly influenced by various reaction parameters. Optimization of these conditions is crucial for developing an efficient and reproducible synthetic process.
Investigation of Temperature, pH, and Stoichiometric Ratios
Temperature: The reaction temperature can affect the rate of reaction and the solubility of the reactants and products. Based on general procedures for tryptophan chelate synthesis, a temperature range of 40-85 °C is often employed. google.com Higher temperatures may accelerate the reaction but could also lead to degradation of the amino acid.
pH: The pH of the reaction medium is a critical factor as it determines the ionization state of L-tryptophan. The chelation of the calcium ion occurs with the deprotonated carboxylate group and the lone pair of electrons on the amino group. Therefore, maintaining a pH that favors the zwitterionic or anionic form of tryptophan is essential for efficient chelation. A process for preparing metal amino acid chelates suggests adjusting the pH to be neutral or slightly alkaline (pH 7.0-8.0) to facilitate the reaction. google.com
Stoichiometric Ratios: The molar ratio of L-tryptophan to the calcium precursor is a key determinant of the final product. For the formation of this compound, a stoichiometric ratio of 2 moles of L-tryptophan to 1 mole of a calcium (II) source is theoretically required. However, in practice, the optimal ratio may vary. A general method for tryptophan chelates suggests a molar ratio of tryptophan to metal between 1:1 and 3:1. google.com
Illustrative Data for Synthesis Optimization:
The following interactive table illustrates hypothetical outcomes of varying synthesis parameters for this compound, based on general principles of amino acid chelation.
| Experiment ID | L-Tryptophan:Ca Ratio (molar) | Temperature (°C) | pH | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | 2:1 | 50 | 7.5 | 1.5 | 85 |
| 2 | 2:1 | 70 | 7.5 | 1.5 | 92 |
| 3 | 2:1 | 50 | 8.5 | 1.5 | 88 |
| 4 | 2.5:1 | 70 | 7.5 | 2 | 95 |
| 5 | 1.5:1 | 70 | 7.5 | 1.5 | 78 |
Note: The data in this table is illustrative and intended to demonstrate the potential effects of varying reaction conditions. Actual experimental results may differ.
Advanced Structural Elucidation of Calcium Di L Tryptophanate
X-ray Diffraction Studies
X-ray diffraction (XRD) serves as a cornerstone for the structural analysis of crystalline materials, including Calcium di-L-tryptophanate. By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms and molecules within a crystal lattice.
Single-Crystal X-ray Diffraction for Coordination Geometry and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. While a dedicated single-crystal structure for this compound is not extensively reported in publicly available literature, the principles of calcium coordination are well-established. In protein structures, calcium ions are typically coordinated by oxygen atoms from amino acid side chains (aspartate and glutamate), main-chain carbonyl groups, and water molecules. nih.gov The coordination geometry is often a highly variable polygonal shape, such as a pentagonal bipyramid. nih.gov Studies on the stability of complexes between Ca(II) and L-tryptophan indicate that the calcium ion is coordinated by the carboxyl group and can also form a macrochelate involving the amino group. researchgate.net
Powder X-ray Diffraction for Phase Composition and Polymorphism
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. nih.gov Each crystalline polymorph produces a unique "fingerprint" diffraction pattern. nih.gov While specific PXRD patterns for this compound are not widely published, studies on related systems demonstrate the utility of this technique. For instance, PXRD has been used to identify and differentiate polymorphs of L-tryptophan. researchgate.net
Furthermore, research on the polymorphic transformation of calcium carbonate has shown that the presence of L-tryptophan significantly influences the resulting crystal form, changing it from cubic calcite to spherical-like vaterite. nih.govresearchgate.net This transformation and the phase composition are readily monitored and quantified using PXRD, demonstrating how this method could be applied to ensure the phase purity and identify potential polymorphs of this compound. researchgate.netmarmara.edu.tr The analysis involves comparing the experimental diffraction pattern of a sample to reference patterns from databases. nih.govua.pt
Rietveld Refinement Method for Quantitative Phase Analysis
The Rietveld refinement method is a sophisticated analytical technique applied to powder diffraction data to perform quantitative phase analysis. researchgate.netmpg.de It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the determination of the relative abundance of different crystalline phases in a mixture. researchgate.net This method can also refine structural parameters such as lattice parameters and atomic positions. nih.gov
While a specific application of Rietveld refinement to this compound is not detailed in the available research, its use in analogous systems is well-documented. For example, it has been employed to determine the phase composition of various calcium phosphate (B84403) biomaterials and other calcium-containing compounds. researchgate.netnih.gov This powerful technique would be essential for quantifying the proportions of different polymorphs in a bulk sample of this compound or for identifying and quantifying any crystalline impurities.
Electron Microscopy for Morphological Analysis
Electron microscopy provides direct visualization of the surface topography, shape, and size of materials at the micro- and nanoscale.
Cryo-Electron Microscopy (Cryo-EM) in Large-Scale Biomolecular Complex Structure Determination (e.g., Calcium-Sensing Receptor interactions)
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and complex biomolecules in their near-native states. A prime example relevant to this compound is the structural elucidation of the human Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor that is crucial for maintaining calcium homeostasis. nih.govelifesciences.org
Cryo-EM studies have revealed the cooperative mechanism by which Ca²⁺ ions and L-tryptophan activate the CaSR. nih.gov L-tryptophan, the most potent L-amino acid modulator of the receptor, acts as a positive allosteric modulator. researchgate.net Structural analyses show that in the absence of ligands, the receptor's Venus flytrap (VFT) domains, where binding occurs, are in an open, inactive state. researchgate.net
The binding of L-tryptophan alone induces a significant conformational change, causing the VFT domain to adopt a "closed" conformation. nih.gov This L-Trp-bound state is considered an intermediate, semi-active state. researchgate.net Full activation of the receptor is achieved through the synergistic binding of both L-tryptophan and calcium ions. nih.gov The presence of L-tryptophan increases the sensitivity of the CaSR to Ca²⁺. researchgate.net Cryo-EM structures of the fully active Ca²⁺/L-Trp-bound CaSR show a compact architecture where conformational changes are relayed from the VFT domains to the transmembrane domains, leading to receptor activation. nih.gov It has been shown that Ca²⁺ alone, even at high concentrations, is insufficient to induce the closed conformation of the VFT module, highlighting the critical role of L-tryptophan in this process. nih.govelifesciences.org
These detailed structural snapshots provide a molecular basis for understanding how L-tryptophan modulates the function of this vital calcium-regulating protein. nih.govresearchgate.net
Interactive Data Table: Conformational States of the Calcium-Sensing Receptor (CaSR)
| State | Ligands Bound | VFT Domain Conformation | Receptor Activity | Reference |
|---|---|---|---|---|
| Inactive | None | Open | Basal | researchgate.net |
| Intermediate | L-Tryptophan | Closed | Intermediate/Sensitized | nih.gov |
| Active | L-Tryptophan + Ca²⁺ | Closed and Compact | Fully Active | nih.gov |
Thermodynamic and Kinetic Investigations of Calcium L Tryptophanate Complex Formation
Acidity and Stability Constants Determination
The stability of the calcium-L-tryptophanate complex in solution is a key parameter that governs its formation and dissociation. Researchers have employed various analytical techniques to quantify the acidity and stability constants associated with this interaction.
Potentiometric pH Titration for Complex Stability Assessment
Potentiometric pH titration is a fundamental and widely used method for determining the stability constants of metal-ligand complexes in solution. ejournal.byyoutube.comyoutube.com This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant of known concentration, typically a strong base, is added. The resulting titration curve provides information about the protonation and complexation equilibria.
In a study investigating the complex-building behavior of L-tryptophan with several divalent metal ions, including Ca²⁺, potentiometric pH titration was utilized to determine the stability constants of the 1:1 complexes. sapub.org The experiments were conducted in an aqueous solution at a constant temperature of 25°C and an ionic strength of 0.1 M (NaNO₃). sapub.org By analyzing the titration data, researchers can calculate the formation constants that describe the equilibrium between the free metal ion, the ligand, and the resulting complex.
The stability of the calcium-L-tryptophanate complex is relatively modest compared to its transition metal counterparts, a finding that aligns with the Irving-Williams series which predicts the relative stabilities of high-spin octahedral complexes. sapub.org The order of stability for the L-tryptophan complexes was found to be Ca²⁺ < Mg²⁺ < Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. sapub.org
Table 1: Stability Constants of M(Trp) Complexes
| Metal Ion | Log K |
|---|---|
| Ca²⁺ | Value |
| Mg²⁺ | Value |
| Mn²⁺ | Value |
| Co²⁺ | Value |
| Ni²⁺ | Value |
| Cu²⁺ | Value |
| Zn²⁺ | Value |
Note: Specific values for Log K for each metal ion would be inserted here based on the data from the cited source. Data is illustrative.
Spectrophotometric Determination of Thermodynamic Stability Constants
Spectrophotometry offers a complementary approach to potentiometric methods for determining the thermodynamic stability constants of metal complexes. This technique relies on changes in the absorption spectrum of a solution as the complex forms. An accurate method for determining the general stability constants of calcium(II) ions with L-tryptophan, as well as glycine (B1666218) and L-methionine, in an aqueous solution at 298.15 K has been developed. ejournal.by This method involves recording the spectra of mixtures of calcium(II) and the amino acids at various concentrations in the wavelength range of 190–370 nm and then processing the data using multiple linear regression. ejournal.by This approach allows for the identification of differences in the stability constants of the complexes and the factors that influence their stability. ejournal.by
Coordination Thermodynamics
The thermodynamics of coordination provide deeper insights into the driving forces behind the formation of the calcium-L-tryptophanate complex, including the affinity of the ligand for the metal ion and the factors that influence the stability of the resulting chelate.
Ligand Affinity and Selectivity Studies in Calcium-Amino Acid Systems
Studies on the complexation of L-tryptophan with various divalent metal ions have shed light on the ligand's affinity and selectivity. The stability of these complexes is a direct reflection of the affinity between the metal ion and the ligand. For L-tryptophan, the stability of its 1:1 complexes with divalent metal ions, including calcium, has been shown to follow the Irving-Williams series. sapub.org This indicates that the affinity of L-tryptophan for these metal ions is influenced by factors such as ionic radius and the electronic configuration of the metal.
The coordination in these complexes primarily involves the carboxylate group of the tryptophan molecule, with potential for macrochelate formation involving the amino group. sapub.org The relatively lower stability of the calcium-L-tryptophanate complex compared to those of transition metals suggests a lower affinity of L-tryptophan for the Ca²⁺ ion. This selectivity is crucial in biological systems where a multitude of metal ions and potential ligands are present.
Factors Influencing Complex Stability, including Basicity of Donor Groups and Ionic Strength
The stability of the calcium-L-tryptophanate complex is not static but is influenced by several factors, including the chemical nature of the ligand and the properties of the solution.
One of the primary determinants of the stability of metal-amino acid complexes is the basicity of the donor groups on the ligand. For L-tryptophan, the stability of its binary complexes is largely determined by the basicity of the carboxyl and amino groups. sapub.org A more basic donor group will generally form a stronger bond with the metal ion, leading to a more stable complex.
Thermal Behavior and Decomposition Kinetics
While extensive research has been conducted on the solution-state properties of the calcium-L-tryptophanate complex, detailed studies on its solid-state thermal behavior and decomposition kinetics are less common. However, insights can be drawn from related research on the thermal degradation of calcium carbonate in the presence of tryptophan.
In one such study, the thermal degradation of calcium carbonate was investigated using thermogravimetric analysis (TGA) and differential thermogravimetric (DTG) analysis. marmara.edu.tr The presence of tryptophan was found to have a slight effect on the decomposition temperature of calcium carbonate, shifting the peak decomposition temperature to a higher value. marmara.edu.tr The kinetic analysis of the thermal degradation of calcium carbonate, using the Coats-Redfern method, indicated that the process followed a shrinkage geometrical spherical mechanism. marmara.edu.trresearchgate.net The average activation energy for this process was determined to be 224.6 kJ/mol. marmara.edu.trresearchgate.net
Although this study focuses on a different system, it highlights the potential influence of tryptophan on the thermal stability of calcium-containing compounds. Direct thermogravimetric and differential scanning calorimetry (DSC) analyses of pure Calcium di-L-tryptophanate would be necessary to fully characterize its thermal decomposition pathway and determine its kinetic parameters, such as activation energy and the pre-exponential factor. Such studies would provide valuable information on the thermal stability of the complex and the nature of its decomposition products.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways
Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of compounds by measuring changes in mass as a function of temperature. For calcium-amino acid complexes, TGA reveals multi-stage degradation processes, often starting with the loss of water molecules, followed by the decomposition of the organic ligand.
In studies of various calcium-amino acid chelates, the initial weight loss observed in TGA thermograms typically corresponds to dehydration. This is followed by subsequent steps at higher temperatures representing the decomposition of the anhydrous complex. The final decomposition product is generally calcium oxide. The stability of these complexes is influenced by the formation of new chemical bonds between the amino acid and the calcium ion, which often results in a more thermally stable substance compared to the free ligand. For instance, research on calcium-peptide chelates has shown that the chelated complex exhibits a slower rate of weight loss with increasing temperature compared to the peptide alone, indicating enhanced thermal stability.
While specific TGA data for this compound is not extensively detailed in publicly accessible literature, the general principles of thermal decomposition for calcium-amino acid complexes would apply. The degradation would likely proceed through the loss of any hydrated water, followed by the breakdown of the tryptophanate ligands, ultimately yielding calcium oxide as the final residue. The specific temperatures for these degradation steps would be characteristic of the this compound complex.
Interactive Data Table: General TGA Decomposition Stages for Calcium-Amino Acid Complexes
| Decomposition Stage | Temperature Range (°C) | Description of Mass Loss |
| 1 | 50-200 | Loss of water of hydration |
| 2 | 200-500 | Initial decomposition of the organic (amino acid) ligand |
| 3 | >500 | Final decomposition to form metal oxide (e.g., Calcium Oxide) |
Note: The temperature ranges are generalized and can vary significantly depending on the specific amino acid, the heating rate, and the atmospheric conditions.
Differential Scanning Calorimetry (DSC) for Thermal Transformations
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. malvernpanalytical.com This method is used to study thermal transitions such as melting, crystallization, and glass transitions. malvernpanalytical.comunimelb.edu.auparticletechlabs.com
In the context of metal-amino acid complexes, DSC can provide valuable information on the stability and structural changes that occur upon heating. For example, studies on some calcium-peptide chelates have shown that after binding with calcium ions, the endothermic peaks corresponding to thermal events shift to higher temperatures, suggesting an improvement in thermal stability. mdpi.com The intrinsic fluorescence of tryptophan residues is also utilized in a specialized DSC technique known as nanoDSF to monitor protein unfolding, which highlights the sensitivity of tryptophan to its local environment and thermal stress. nih.govwikipedia.org
Interactive Data Table: Expected Thermal Events in DSC of a Calcium-Amino Acid Complex
| Thermal Event | Typical Temperature Range (°C) | Description |
| Endotherm | 100-200 | Dehydration (loss of water) |
| Endotherm/Exotherm | 200-450 | Decomposition of the organic ligand |
| Endotherm | >600 | Further decomposition or phase transition of inorganic residue |
Note: The nature of the peaks (endothermic or exothermic) and their temperature ranges are dependent on the specific compound and experimental conditions.
Kinetic Models of Thermal Degradation
The study of the kinetics of thermal degradation provides insights into the mechanism and rate of decomposition of a compound. Various kinetic models can be applied to thermogravimetric data to determine kinetic parameters such as activation energy (Ea), the pre-exponential factor (A), and the reaction model that best describes the degradation process.
For solid-state decomposition reactions, which are characteristic of metal-amino acid complexes, several model-fitting and model-free (isoconversional) methods are employed. Model-fitting methods involve fitting different mathematical models of solid-state reactions to the experimental data, while model-free methods determine the activation energy as a function of the extent of conversion without assuming a specific reaction model.
In studies of related compounds, such as the thermal decomposition of calcium tartrate tetrahydrate in the presence of amino acids, model-free kinetic methods like the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink methods have been used to calculate the activation energy for different decomposition stages. researchgate.net For the thermal degradation of L-tryptophan under certain conditions, a pseudo-first-order reaction kinetic model has been found to be applicable, with a calculated thermal degradation activation energy of 19.65 kJ/mol. mdpi.com
While a specific kinetic analysis for the thermal degradation of this compound is not available in the literature reviewed, it is anticipated that its decomposition would follow a multi-step mechanism. A thorough kinetic study would involve applying various kinetic models to the TGA data obtained at different heating rates to elucidate the complex degradation pathway.
Interactive Data Table: Common Kinetic Models for Solid-State Decomposition
| Model Name | Model Equation f(α) | Physical Process Represented |
| Power Law (P-type) | nα^(n-1) | Nucleation models |
| Avrami-Erofeev (A-type) | n(1-α)[-ln(1-α)]^((n-1)/n) | Random nucleation and growth |
| Geometrical Contraction (R-type) | n(1-α)^((n-1)/n) | Phase boundary movement |
| Diffusion (D-type) | (1-α)^-1 / 2 | One-dimensional diffusion |
Note: α represents the conversion fraction, and n is the reaction order.
Computational and Theoretical Modeling of Calcium Di L Tryptophanate
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. For a metal-amino acid complex such as Calcium di-L-tryptophanate, these methods can predict its three-dimensional structure, the nature of the chemical bonds, and its spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is one of the most widely used methods for quantum chemical calculations in materials science and computational chemistry. mdpi.cometsu.edu The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem.
For this compound, DFT calculations are employed to perform geometry optimization, a process that systematically alters the positions of the atoms to find the most stable arrangement, corresponding to the minimum energy on the potential energy surface. nih.gov This process begins with an initial guess of the molecular structure and iteratively adjusts bond lengths, bond angles, and dihedral angles until the forces on the atoms are negligible. researchgate.net The resulting optimized geometry represents the most probable structure of the molecule in its ground state.
DFT calculations also provide a detailed picture of the electronic structure. This includes the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the bonding between the calcium ion and the L-tryptophan ligands. wikipedia.org The coordination is expected to occur primarily through the carboxylate oxygen atoms and potentially the amino group of each tryptophan molecule. Time-dependent DFT (TD-DFT) can further be used to model the electronic spectra of tryptophan-containing systems. youtube.com
Below is a table of hypothetical optimized geometric parameters for the coordination sphere of this compound, as would be predicted by a DFT calculation.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | Ca | O (COO⁻) | - | ~2.40 |
| Bond Length (Å) | Ca | N (NH₂) | - | ~2.55 |
| Bond Angle (°) | O | Ca | O | ~90.0 |
| Bond Angle (°) | O | Ca | N | ~75.0 |
| Dihedral Angle (°) | Cα | Cβ | Cγ | Cδ1 |
| Note: These values are illustrative and represent typical ranges for calcium-amino acid complexes. |
The Hartree-Fock (HF) method is another fundamental ab initio approach to solving the electronic Schrödinger equation for a many-electron system. scirp.org It is often referred to as a self-consistent field (SCF) method. The HF method approximates the many-electron wavefunction as a single Slater determinant, which describes each electron as moving in the average electrostatic field created by all other electrons, thereby neglecting explicit electron-electron correlation. researchgate.net
Like DFT, Hartree-Fock methods can be used for the geometry optimization of molecules to find their equilibrium structures. researchgate.netescholarship.org The process is algorithmically similar, involving the iterative calculation of the total energy and its gradients with respect to atomic positions to locate a minimum. researchgate.net For systems like this compound, HF calculations can provide valuable information on molecular properties such as the total energy, dipole moment, and molecular orbital energies.
While computationally less intensive than post-Hartree-Fock methods that include electron correlation, the HF method's primary limitation is its neglect of electron correlation. This can lead to inaccuracies, particularly in describing systems with significant electron correlation effects, such as transition metal complexes. cyberleninka.ru However, HF serves as a crucial starting point for more advanced correlated methods (like Møller-Plesset perturbation theory or Configuration Interaction) and provides a qualitatively correct description of the molecular structure and electronic properties for many systems. scirp.orgnih.gov
Theoretical prediction of vibrational frequencies and infrared (IR) spectra is a powerful tool for interpreting experimental spectroscopic data and understanding the internal motions of a molecule. etsu.edu Once the geometry of this compound is optimized using a method like DFT or Hartree-Fock, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. nctu.edu.tw
The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as bond stretches, angle bends, and torsional motions. The coordination of the L-tryptophan ligands to the central calcium ion is expected to cause significant shifts in the vibrational frequencies of the functional groups involved in bonding, namely the carboxylate (COO⁻) and amino (NH₂) groups.
Specifically, the asymmetric and symmetric stretching frequencies of the carboxylate group are highly sensitive to the coordination environment. In the free zwitterionic tryptophan, these bands appear at distinct wavenumbers. Upon chelation to calcium, the positions of these bands will shift, and the separation between them can provide information about the coordination mode (e.g., monodentate, bidentate). Similarly, the N-H stretching and bending modes of the amino group would also be altered upon interaction with the calcium ion. nctu.edu.tw These theoretical predictions can be directly compared with experimental FT-IR spectra to validate the computed structure. etsu.edu
The table below presents a hypothetical comparison of key experimental vibrational frequencies for zwitterionic L-tryptophan and the predicted shifts upon coordination to a calcium ion.
| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) (L-Tryptophan) | Predicted Shift upon Ca²⁺ Coordination (cm⁻¹) |
| Asymmetric Stretch | COO⁻ | ~1590 | Decrease |
| Symmetric Stretch | COO⁻ | ~1410 | Increase |
| N-H Stretch | NH₃⁺ | ~3000-3400 (broad) | Shift and Sharpen |
| Indole (B1671886) N-H Stretch | Indole Ring | ~3400 | Minimal Change |
| Indole Ring C-H out-of-plane bend | Indole Ring | ~740 | Minor Shift |
| Note: The direction of the shift depends on the specific coordination geometry and bonding. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system's conformation and properties, providing a dynamic view of molecular behavior.
MD simulations are exceptionally well-suited for exploring the interactions between the calcium ion and the L-tryptophan ligands in this compound. Unlike quantum chemical methods that typically model a static, minimum-energy structure, MD simulations provide insights into the molecule's flexibility, conformational landscape, and the dynamic nature of the coordination bonds at a finite temperature. researchgate.net
To perform an MD simulation, a force field is required. A force field is a set of empirical potential energy functions and parameters that describe the interactions between atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. The simulation would model the central calcium ion and the two L-tryptophan ligands, often solvated in a box of explicit water molecules to mimic solution conditions.
From the simulation trajectory, one can analyze various properties, such as:
Coordination Stability: The persistence of the bonds between the calcium ion and the oxygen/nitrogen atoms of the ligands over time.
Conformational Flexibility: The range of motion of the tryptophan side chains (the indole group) and the backbone. MD simulations can reveal the different conformations the molecule explores.
Solvent Effects: The structure and dynamics of the water molecules surrounding the complex, including the formation of hydration shells around the calcium ion and the tryptophan ligands.
These simulations can reveal how the binding of calcium influences the conformational preferences of the tryptophan molecules and vice versa. escholarship.org
While this compound is a small molecule, MD simulations can provide foundational insights into the molecular-level events that underpin calcium's role as a signaling ion in larger biological systems. In many proteins, the binding of Ca²⁺ induces a specific conformational change that activates or deactivates the protein's function. nih.gov
MD simulations can be used to model the initial binding event of a calcium ion to tryptophan-like binding sites. By simulating the process, researchers can observe the precise sequence of interactions that lead to a stable complex. Techniques such as steered molecular dynamics (SMD) or umbrella sampling can be used to calculate the potential of mean force (PMF) for the binding/unbinding process, providing a quantitative measure of the binding free energy.
These simulations can elucidate how the initial interaction with the carboxylate and amino groups might orient the tryptophan side chain, a process that, in a protein context, could trigger a larger conformational cascade. nih.gov By analyzing the changes in structure, electrostatics, and solvent organization upon calcium binding, MD simulations can help formulate hypotheses about how this simple metal-amino acid interaction contributes to the complex mechanisms of calcium-mediated activation in biological processes.
Crystal Structure Prediction and Computational Crystallography
The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physical and chemical properties. For complex metal-organic compounds like this compound, where single crystals suitable for X-ray diffraction may be difficult to obtain, computational methods serve as a powerful alternative for structural elucidation.
Crystal Structure Prediction (CSP) encompasses a range of computational techniques aimed at identifying stable, low-energy crystal packing arrangements from the molecular structure alone. The primary challenge in CSP is the vastness of the conformational and packing space that must be explored to locate the global minimum on the lattice energy surface. nih.govacs.org For this compound, this process would involve generating a multitude of trial crystal structures, taking into account the flexibility of the L-tryptophan ligand and the various possible coordination geometries of the calcium ion.
Once a set of potential structures is generated, their relative stabilities are assessed. While empirical force fields can be used for an initial, rapid screening of thousands of structures, high-level quantum mechanical methods are necessary for an accurate final energy ranking. acs.org Density Functional Theory (DFT) is a commonly employed method that provides reliable lattice energies, accounting for the intricate electronic interactions within the crystal. nih.govnih.gov
Computational crystallography is then used to validate these predicted structures. A key technique involves the simulation of powder X-ray diffraction (PXRD) patterns from the lowest-energy candidate structures. cam.ac.ukarxiv.org These simulated patterns can be directly compared with experimental PXRD data. A close match between a simulated and an experimental pattern provides strong evidence for the correctness of the computationally predicted crystal structure. cam.ac.ukresearchgate.net This comparative approach is crucial for identifying the experimentally observed form from a landscape of energetically similar polymorphs.
| Computational Method | Application in this compound Analysis | Key Insights |
| Crystal Structure Prediction (CSP) | Generates a comprehensive set of possible crystal packing arrangements based on the molecular formula. | Identifies energetically feasible polymorphs and the most thermodynamically stable crystal structures. aps.org |
| Density Functional Theory (DFT) | Performs high-accuracy calculations of the lattice energies for the most promising crystal structures. | Provides reliable energy rankings to distinguish between different polymorphs and confirm structural stability. acs.org |
| Powder X-ray Diffraction (PXRD) Simulation | Generates theoretical PXRD patterns from the computationally derived, low-energy crystal structures. | Allows for direct comparison with experimental data to validate predicted structures and identify the correct crystalline phase. cam.ac.ukarxiv.org |
Machine Learning Approaches in Metal-Ligand Coordination Chemistry
The complexity of metal-ligand interactions presents a significant challenge for traditional computational methods. Machine learning (ML) is emerging as a transformative tool in coordination chemistry, capable of learning from vast datasets of known chemical systems to make rapid and accurate predictions for new, uncharacterized compounds like this compound. rsc.orgresearchgate.net
One major application of ML is the prediction of the coordination environment around a metal center. By training on databases of experimentally determined crystal structures, such as the Cambridge Structural Database, ML models like graph neural networks can learn to predict the coordination number and geometry of a metal ion based on the identity of the ligand. chemrxiv.org For this compound, such a model could predict how the L-tryptophan ligands bind to the calcium ion, which is a critical first step in understanding the compound's structure. nih.govnih.gov
Furthermore, ML is revolutionizing the field of Crystal Structure Prediction through the development of machine-learned interatomic potentials (MLPs). nih.govrsc.org These potentials are trained on data from high-accuracy quantum mechanical calculations (like DFT) and can reproduce their energy predictions at a fraction of the computational cost. acs.orgchemrxiv.org Integrating an MLP into a CSP workflow allows for the energetic ranking of thousands of candidate structures with near-DFT accuracy, making the search for the most stable polymorphs more efficient and reliable. nih.govaps.orgbohrium.com
ML models can also be trained to predict spectroscopic properties. eurekalert.orgnih.gov By learning the relationship between a molecule's structure and its spectral features, ML can generate predicted spectra (e.g., infrared or NMR) for candidate structures of this compound. researchgate.netacs.orgchemeurope.com This provides an additional layer of validation, as these predicted spectra can be compared with experimental measurements to help confirm the correct structure.
| Machine Learning Application | Relevance to this compound | Potential Outcomes |
| Coordination Geometry Prediction | Predicts the likely coordination number and spatial arrangement of L-tryptophan ligands around the central calcium ion. | Accelerates structural elucidation by providing a chemically realistic starting point for more detailed computational modeling. chemrxiv.orgnih.gov |
| Machine-Learned Potentials (MLPs) | Replace computationally expensive DFT calculations for the energy evaluation of thousands of candidate crystal structures. | Enables more extensive and accurate exploration of the crystal energy landscape, improving the reliability of CSP. nih.govacs.orgchemrxiv.org |
| Spectroscopic Property Prediction | Generates predicted spectra (e.g., IR) for computationally derived structures. | Provides an additional method for validating predicted structures through comparison with experimental spectroscopic data. nih.govresearchgate.net |
Coordination Chemistry Principles and Mechanisms in Calcium L Tryptophan Systems
Chelation Modes and Coordination Geometries
The structural diversity of calcium complexes is significant, largely due to the flexible coordination requirements of the Ca²⁺ ion. libretexts.org This flexibility allows for various chelation modes and geometries in its interaction with L-tryptophan.
L-tryptophan possesses two primary sites for coordination with a metal ion: the carboxyl group (-COOH) and the α-amino group (-NH₂). In its deprotonated, zwitterionic form, the negatively charged carboxylate group (-COO⁻) and the neutral amino group can simultaneously bind to a single calcium ion, acting as a bidentate ligand. This mode of binding, where a ligand attaches to a central atom through two of its atoms, forms a stable ring structure known as a chelate.
As a "hard" metal ion, Ca²⁺ shows a strong preference for "hard" ligands, particularly those containing oxygen donor atoms. sapub.orgprinceton.edu Consequently, the primary interaction is with the carboxylate oxygen atoms. sapub.org However, borderline metal ions can coordinate with both the carboxyl and amino groups. sapub.org Studies on calcium complexes with peptides show that Ca²⁺ can bind to carboxylate groups in several ways:
Unidentate: The ion interacts with only one of the two carboxylate oxygens. libretexts.orgmdpi.com
Bidentate: The ion is chelated by both carboxylate oxygens. libretexts.orgmdpi.com
α-mode: The ion is chelated by one carboxylate oxygen and another ligand attached to the α-carbon, which in this case would be the amino group. libretexts.orgmdpi.com
This bidentate chelation involving both the carboxylate and amino groups is a common motif in the coordination of amino acids to metal ions.
Beyond simple bidentate chelation, calcium-tryptophan systems can form more complex structures. The potential for macrochelate formation exists, where a single ligand might wrap around the metal ion to form a large ring structure. In some cases, an "outer-sphere" complex can form, where a water molecule may be positioned between the metal ion and the amino group, which can increase the stability of the binary complex. sapub.org
Furthermore, the L-tryptophan ligand can act as a bridging unit, connecting multiple calcium centers. This occurs when the carboxylate group, for instance, coordinates to two different calcium ions. This bridging action can lead to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.netnih.gov In the gas phase, the formation of unusually large neutral organometallic complexes, such as Trp₃₃Ca₁, has been observed, demonstrating the capacity for extensive aggregation and coordination. core.ac.uk This ability to form extended networks is a key feature of the coordination chemistry of calcium with multifunctional ligands like amino acids.
The coordination number (the number of donor atoms attached to the central metal ion) and the resulting geometry of a complex are heavily influenced by the relative sizes of the metal ion and its ligands. libretexts.org The Ca²⁺ ion has a relatively large ionic radius compared to other divalent cations like Mg²⁺. libretexts.org This larger size allows for a greater number of ligands to pack around the central ion, leading to higher and more variable coordination numbers. nih.gov For calcium, coordination numbers of 6, 7, and 8 are common, with 8 being the most frequently observed in a survey of carboxylate complexes. libretexts.org
Table 1: Ionic Radii of Ca²⁺ at Different Coordination Numbers
| Coordination Number (CN) | Ionic Radius (Å) |
| 6 | 1.00 |
| 7 | 1.06 |
| 8 | 1.12 |
| 9 | 1.18 |
This data is interactive and can be sorted.
This variability in coordination number leads to a diversity of possible coordination geometries. libretexts.org While a coordination number of 6 often corresponds to an octahedral geometry, higher coordination numbers like 7 can result in a pentagonal bipyramidal arrangement, a geometry often seen in calcium-binding proteins. princeton.edunih.govresearchgate.net
Calcium's preference for oxygen ligands over nitrogen is also a critical factor. libretexts.org Ca²⁺–N bonds are typically 0.25–0.3 Å longer than Ca²⁺–O bonds, reflecting a weaker interaction. libretexts.org This preference means that the geometry of the Calcium di-L-tryptophanate complex will be primarily dictated by the arrangement of the carboxylate oxygen atoms, with the amino groups playing a secondary, though important, role in stabilizing the chelate structure.
Metal-Ligand Binding Interactions and Bond Character (e.g., electrostatic interactions)
The nature of the chemical bond between the calcium ion and the L-tryptophan ligand is predominantly electrostatic. princeton.edu According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to bind to hard bases. sapub.org Ca²⁺ is classified as a hard acid due to its small size-to-charge ratio and high electropositivity. The primary donor atoms on the L-tryptophan ligand—the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group—are hard bases. sapub.org
This compatibility results in a metal-ligand interaction that is primarily ionic or electrostatic in character, with little covalent nature. princeton.edu The attraction is between the positive charge of the Ca²⁺ ion and the negative charge of the deprotonated carboxylate group (-COO⁻), as well as the partial negative charge (lone pair of electrons) on the amino nitrogen. These charge-charge and charge-dipole interactions are the main driving forces for complex formation. nih.gov While tryptophan's indole (B1671886) side chain can participate in other interactions like hydrogen bonding or π–cation interactions, the primary coordination with calcium is dominated by the strong electrostatic forces involving the α-amino and α-carboxylate groups. mdpi.com
pH and Solvent Effects on Complex Formation and Speciation
The formation and stability of the this compound complex are highly dependent on the pH of the solution. The pH determines the protonation state, and therefore the coordinating ability, of the L-tryptophan molecule.
At low pH (e.g., < 2): Both the carboxyl group (-COOH) and the amino group (-NH₃⁺) are protonated. The carboxyl group is a poor ligand in its protonated form, and the positive charge on the amino group repels the Ca²⁺ ion. Complex formation is therefore unfavorable.
At intermediate pH (e.g., 2 to 9): The carboxyl group is deprotonated (-COO⁻), while the amino group remains protonated (-NH₃⁺). In this zwitterionic state, the negatively charged carboxylate is available for strong electrostatic interaction with Ca²⁺.
At high pH (e.g., > 9): The amino group becomes deprotonated (-NH₂), making its lone pair of electrons fully available for coordination. In this pH range, L-tryptophan exists as an anion and is an excellent chelating agent, capable of bidentate coordination through both the carboxylate and the neutral amino group.
The stability of metal-amino acid complexes is often quantified by potentiometric pH titration, which measures the formation constants at specific pH values. sapub.orgresearchgate.net The speciation—the distribution of different complex forms in solution—is thus a direct function of pH.
Table 2: Predominant Species of L-Tryptophan at Different pH Ranges
| pH Range | Carboxyl Group | Amino Group | Overall Charge | Predominant Species |
| < 2.4 | -COOH | -NH₃⁺ | +1 | Cationic |
| 2.4 - 9.4 | -COO⁻ | -NH₃⁺ | 0 | Zwitterionic |
| > 9.4 | -COO⁻ | -NH₂ | -1 | Anionic |
This data is interactive and can be sorted.
Research Applications in Materials Science and Catalysis
Role in Material Synthesis and Modification
Calcium di-L-tryptophanate and its constituent components play a significant role as modifiers in the synthesis and modification of inorganic materials. The tryptophan molecule, with its carboxyl and amino groups, can interact with mineral surfaces, influencing nucleation, growth, and phase stability.
Research employing quantum chemical modeling has been used to determine the optimal amino acid stabilizers for such nanoparticles. For calcium silicate, studies identified L-methionine as the most energetically favorable stabilizer. nih.govresearchgate.net This modeling-based approach helps in understanding the interaction between the amino acid and the nanoparticle surface, paving the way for the rational design of stabilized nanomaterials.
Tryptophan has a pronounced influence on the crystallization of calcium carbonate (CaCO₃), a compound known for its polymorphism (existing in calcite, aragonite, and vaterite forms). nih.gov Research has demonstrated that tryptophan can effectively control the polymorph, size, and morphology of CaCO₃ crystals. marmara.edu.trresearchgate.net
In the absence of additives, CaCO₃ typically crystallizes as smooth, cubic calcite crystals. marmara.edu.trresearchgate.net However, the introduction of tryptophan into the crystallization medium induces a significant change. With increasing tryptophan concentration, the resulting CaCO₃ crystals transform from the stable calcite form to the metastable vaterite polymorph, characterized by porous, irregular, and spherical-like shapes. marmara.edu.trresearchgate.netnih.gov This transformation is confirmed through analytical techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). marmara.edu.tr The ability of amino acids to mediate the crystallization of CaCO₃ highlights their importance in biomineralization and in the synthetic control of material properties. researchgate.net
The table below summarizes the effect of tryptophan concentration on the physical properties of precipitated calcium carbonate crystals.
| Tryptophan Concentration | Dominant Polymorph | Crystal Morphology | Average Particle Size | BET Surface Area |
| 0 ppm | Calcite | Smooth, cubic | 32 µm | 0.70 m²/g |
| 50 ppm | Calcite and Vaterite | Irregular cubic, small spherical | 26 µm | 3.8 m²/g |
| 100 ppm | Vaterite | Porous, irregular spherical-like | 19 µm | 6.4 m²/g |
This data is compiled from studies on the effects of tryptophan on calcium carbonate polymorphism. marmara.edu.tr
Catalytic Activity of Metal-Amino Acid Complexes
Complexes formed between metal ions and amino acids are recognized for their catalytic activity, functioning in both biological and industrial chemical processes. scirp.orgsemanticscholar.org These complexes can act as either homogeneous or heterogeneous catalysts in a variety of organic reactions.
Metal-amino acid complexes are effective catalysts in oxidation reactions, particularly in the epoxidation of alkenes. scirp.orgresearchgate.net This process is crucial in the chemical industry for producing epoxy compounds, which are valuable intermediates. scirp.org While complexes of transition metals like Molybdenum (Mo) and Vanadium (V) are especially active in catalyzing epoxidation, the principle extends to complexes involving other metals. scirp.orgresearchgate.net For example, copper (II) complexes with L-phenylalanine and L-valine have been used as catalysts for alkene epoxidation, achieving high selectivity for the desired epoxide product. scirp.orgsemanticscholar.org The catalytic cycle involves the metal center, which activates an oxidizing agent (like a hydroperoxide) to transfer an oxygen atom to the alkene double bond.
The versatility of metal-amino acid complexes allows for their use in both homogeneous and heterogeneous catalysis. scirp.orgresearchgate.net In homogeneous systems, the catalyst is dissolved in the reaction medium. For heterogeneous catalysis, the complex is immobilized on a solid support, such as a polymer. scirp.orgsemanticscholar.org Polymer-anchored amino acid-ruthenium complexes, for instance, have been developed as effective epoxidation catalysts. scirp.orgsemanticscholar.org Heterogeneous systems offer significant advantages, including easier separation of the catalyst from the reaction products, which simplifies purification and allows for catalyst recycling.
The ability of amino acids to form stable chelate complexes with metal ions is fundamental to their role in biological systems and has been adapted for industrial applications, including the separation and delivery of elements. wikipedia.org Amino acids typically bind to metal ions as bidentate ligands through the nitrogen of the amino group and an oxygen of the carboxylate group, forming a stable five-membered ring. wikipedia.org
This chelation principle is exploited in processes designed for the recovery and separation of valuable elements, such as rare earth elements (REEs). acs.org Protein-based systems, which are effectively polymers of amino acids, have been developed to selectively bind and separate REEs from solutions. In these systems, the protein can extract REEs from a mixture and then release them in a purified form through controlled changes in conditions, such as pH or the introduction of a competing chelating agent. acs.org This demonstrates the potential of metal-amino acid interactions for sophisticated element separation and delivery technologies.
Future Directions and Advanced Research Considerations
Development of Novel Synthetic Routes for Enhanced Complex Purity and Yield
The efficient and controlled synthesis of Calcium di-L-tryptophanate is fundamental to its further study and potential application. While traditional methods like chemical precipitation are effective, future research will focus on developing more sophisticated synthetic routes to achieve higher purity, better yield, and greater control over the final product's physicochemical properties.
Current synthetic approaches often involve the reaction of a calcium salt, such as calcium acetate, with L-tryptophan in an aqueous medium. mdpi.com However, these methods can lead to challenges in controlling crystal morphology and polymorphism, potentially affecting the complex's stability and bioavailability.
Future research directions in synthesis may include:
Solvent-Mediated Crystallization: The choice of solvent can significantly influence the crystallization process. Investigating various solvent and co-solvent systems, including water-alcohol mixtures, could optimize solubility and supersaturation, leading to improved crystal quality and yield. mdpi.com Continuous crystallization processes, as opposed to batch methods, could also offer better control and scalability. mdpi.com
Polymer-Induced Spherulitic Growth: The introduction of trace amounts of polymers, such as gelatin, has been shown to induce spherulitic growth in L-tryptophan crystals. researchgate.net This strategy could be adapted for this compound synthesis to control particle size distribution and improve processability. researchgate.net
Enzymatic Approaches: Drawing inspiration from biosynthetic pathways, enzymatic methods could offer a highly specific and environmentally friendly route to synthesizing tryptophan derivatives. The enzyme tryptophan synthase, for instance, catalyzes the formation of L-tryptophan from indole (B1671886) and L-serine. chim.it Exploring enzyme-catalyzed complexation reactions could lead to novel, highly pure products.
The table below summarizes potential advanced synthetic routes and their expected advantages.
| Synthetic Route | Description | Potential Advantages |
| Solvent-Mediated Continuous Crystallization | Utilizing optimized solvent mixtures in a continuous flow setup to control nucleation and growth. mdpi.com | Enhanced yield, improved scalability, better control over crystal habitus. mdpi.com |
| Polymer-Induced Crystallization | Adding small quantities of polymers to the crystallization solution to influence crystal morphology. researchgate.net | Control over particle size and shape, improved product quality and processability. researchgate.net |
| Enzymatic Synthesis | Employing enzymes to catalyze the complexation of calcium and L-tryptophan. chim.it | High specificity, mild reaction conditions, environmentally friendly process. |
Application of Advanced In-Situ Characterization Techniques for Real-Time Monitoring
A deeper understanding of the formation mechanism of this compound requires real-time monitoring of the synthesis process. Advanced in-situ characterization techniques, collectively known as Process Analytical Technology (PAT), are crucial for observing dynamic changes, identifying intermediate species, and optimizing reaction conditions. mdpi.com
Traditional analysis is often performed ex-situ, which may not capture the transient states of the system. In-situ techniques provide a window into the reaction as it happens.
Key in-situ techniques applicable to this compound synthesis include:
Spectroscopic Methods: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on molecular vibrations, allowing for the tracking of reactant consumption, product formation, and polymorphic transformations. researchgate.net Tryptophan fluorescence is another powerful tool, as its emission spectrum is sensitive to the local environment, providing insights into binding interactions. doi.org
Particle Vision and Measurement (PVM): This microscopic technique allows for the direct visualization of crystals as they form and grow in the solution, providing data on size, shape, and agglomeration. researchgate.net
Electrical Resistance Tomography (ERT): ERT is a non-invasive imaging technique that can monitor the distribution of solid particles within a reactor by measuring changes in electrical conductivity. mdpi.comresearchgate.net This is particularly useful for visualizing and quantifying the progress of crystallization in real-time. mdpi.comresearchgate.net
Acoustic Focusing: This method can be used for in-line monitoring and up-concentration of crystals during the synthesis process, which is especially valuable for subsequent analysis. acs.org
The application of these techniques can generate large datasets that, when combined with kinetic modeling, will enable a more precise control over the synthesis of this compound.
Multiscale Computational Modeling for Comprehensive System Understanding
Computational modeling offers a powerful complement to experimental studies by providing insights at the atomic and molecular levels. Multiscale modeling, which integrates different levels of theory and simulation, can provide a comprehensive understanding of the this compound system, from the electronic structure of the complex to its bulk properties.
Quantum Chemical Modeling: Density Functional Theory (DFT) calculations can be used to determine the geometric parameters and thermodynamic stability of the complex formed between the calcium cation and L-tryptophan. researchgate.net These calculations can predict the coordination of the metal cation to the carboxylate and amino groups of tryptophan and elucidate the nature of the bonding interactions. researchgate.netsapub.org Such studies can also help understand how the protein environment modulates the stability of tryptophan radicals, which is relevant for its biological functions. osti.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the complex in solution, providing information on its hydration shell, conformational flexibility, and interactions with other molecules. This is crucial for understanding how the complex behaves in a biological environment.
Integrated Multiscale Models: For more complex systems, a multiscale approach is necessary. For instance, understanding the role of calcium in cellular signaling involves models that range from the nanodomain of ion channels to the whole cell and even tissue level. nih.govnih.govresearchgate.netulb.ac.be While directly modeling this compound at this scale is a future challenge, the methodologies developed for systems like cardiac calcium handling provide a roadmap for how to bridge the gap from molecular properties to physiological function. nih.govnih.gov
The table below outlines the different scales of computational modeling and their specific applications to the study of this compound.
| Modeling Scale | Computational Method | Application to this compound |
| Electronic/Atomic | Density Functional Theory (DFT) | Determining stable geometries, binding energies, and electronic structure of the complex. researchgate.net |
| Molecular | Molecular Dynamics (MD) | Simulating the behavior of the complex in solution, its interaction with water, and conformational dynamics. osti.gov |
| Supramolecular/System | Coarse-Grained Models, Continuum Models | Modeling the self-assembly of complexes, crystallization processes, and interactions with larger biological structures. |
Exploration of Calcium-L-Tryptophanate in Advanced Functional Materials Design
The unique properties of both calcium and L-tryptophan suggest that their complex could serve as a building block for advanced functional materials. L-tryptophan and its derivatives are already being explored for various applications due to their biological activity and unique chemical structure. nih.gov
Potential areas for exploration include:
Biomaterials for Tissue Engineering: Calcium is a key component of bone, and collagen, the most abundant protein in mammals, has a structure rich in specific amino acid sequences. wikipedia.org The interaction of calcium with amino acids is fundamental to biomineralization. Research has shown that tryptophan can influence the polymorphic transformation of calcium carbonate, a major component of many biominerals. nih.govresearchgate.net This suggests that this compound could be used to modulate the formation of calcium-based biomaterials for bone regeneration and tissue engineering.
Drug Delivery Systems: The complex could potentially be used as a carrier for other therapeutic agents. The tryptophan moiety could facilitate interactions with cell membranes or specific receptors, while the calcium could provide structural stability or act as a release trigger in response to pH changes.
Novel Catalysts: Metal complexes with amino acid ligands are known to have catalytic properties. A zinc complex on tryptophan-functionalized mesoporous silica (B1680970) has been shown to be an efficient nanocatalyst. researchgate.net Similarly, this compound could be immobilized on a support material to create novel, biocompatible catalysts for various chemical transformations.
Functional Foods and Nutraceuticals: Quinoa, a functional food, is noted for its balanced protein profile containing all essential amino acids, including tryptophan, and minerals like calcium. mdpi.com The synergistic effects of calcium and L-tryptophan on gut hormone secretion and energy intake regulation have been documented. nih.govnih.gov This points to the potential of this compound as a component in functional foods designed for metabolic health.
Future research in this area will require a multidisciplinary approach, combining materials science, chemistry, and biology to design, synthesize, and test these novel materials.
Q & A
Q. How can systematic reviews identify research gaps in this compound’s role in bone-neuroendocrine interactions?
- Methodological Answer: Conduct PRISMA-compliant reviews with search terms like "calcium-tryptophan chelate" AND ("osteocalcin" OR "serotonin synthesis"). Use tools like VOSviewer for keyword co-occurrence mapping. Highlight gaps in long-term clinical outcomes or mechanistic studies linking bone resorption to neurotransmitter regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
